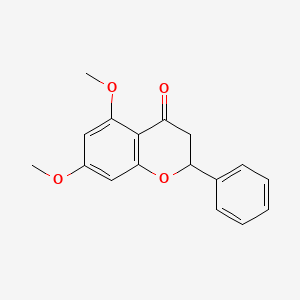

5,7-Dimethoxyflavanone

説明

5,7-Dimethoxyflavanone is a flavonoid compound predominantly found in the rhizomes of Kaempferia parviflora, a plant native to Southeast Asia. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties . Its chemical structure consists of a flavanone backbone with methoxy groups attached at the 5 and 7 positions.

準備方法

Synthetic Routes and Reaction Conditions: 5,7-Dimethoxyflavanone can be synthesized through various chemical reactions. One common method involves the catalytic hydrogenation of a precursor compound in the presence of palladium on charcoal as a catalyst . Another method includes the reaction of 5,7-dihydroxyflavanone with methanol in the presence of an acid catalyst to introduce the methoxy groups .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Kaempferia parviflora. The rhizomes are processed using solvents like methanol and dichloromethane, followed by chromatographic separation to isolate the compound .

化学反応の分析

Types of Reactions: 5,7-Dimethoxyflavanone undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced to form 5,7-dihydroxyflavanone.

Demethylation: This reaction involves the removal of methoxy groups to yield 5,7-dihydroxyflavanone.

Oxime Formation: The compound can react with hydroxylamine hydrochloride in the presence of potassium hydroxide to form oxime derivatives.

Common Reagents and Conditions:

Catalytic Hydrogenation: Palladium on charcoal, hydrogen gas, room temperature.

Demethylation: Hydrobromic acid (HBr), acetic acid (AcOH).

Oxime Formation: Hydroxylamine hydrochloride, potassium hydroxide (KOH).

Major Products Formed:

5,7-Dihydroxyflavanone: Formed through reduction and demethylation reactions.

Oxime Derivatives: Formed through oxime formation reactions.

科学的研究の応用

Anti-Diabetic Effects

Research indicates that 5,7-dimethoxyflavanone exhibits notable anti-diabetic properties. A study demonstrated that oral administration of this compound significantly reduced blood sugar levels and glycosylated hemoglobin in diabetic rats induced by streptozotocin. The treatment also enhanced levels of insulin and C-peptide while decreasing triglycerides and cholesterol levels, suggesting a hypolipidemic effect. The histopathological examination revealed protection of pancreatic β-cell integrity in treated subjects, indicating its potential as a therapeutic agent for diabetes management .

Key Findings:

- Reduction in blood glucose and glycosylated hemoglobin.

- Increased insulin and C-peptide levels.

- Hypolipidemic effects evidenced by decreased serum triglycerides and cholesterol.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. In animal models of pleurisy, it inhibited leukocyte migration and prostaglandin biosynthesis, which are critical pathways in inflammation . This suggests its potential utility in treating inflammatory conditions.

Key Findings:

- Interferes with leukocyte migration.

- Inhibits prostaglandin biosynthesis.

Antioxidant Properties

The compound has been shown to enhance antioxidant levels in diabetic rats, leading to increased non-enzymatic antioxidants such as reduced glutathione, vitamin E, and vitamin C. This antioxidant activity suggests that this compound may help mitigate oxidative stress associated with various diseases .

Key Findings:

- Significant increase in non-enzymatic antioxidant levels.

- Dose-dependent enhancement of antioxidant parameters.

Potential Anti-Cancer Effects

Emerging evidence suggests that this compound may have anti-cancer properties. It has been reported to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, studies have indicated that it can suppress the proliferation of human esophageal squamous cell carcinoma cells through mechanisms involving cell cycle regulation and apoptosis pathways .

Key Findings:

- Induces apoptosis in cancer cell lines.

- Causes G2/M cell cycle arrest.

Sarcopenia Management

Recent studies have highlighted the role of this compound in combating sarcopenia—a condition characterized by the loss of muscle mass and strength associated with aging. The compound improved muscle mass and function in aged mice by enhancing protein turnover and mitochondrial function through activation of key signaling pathways involved in muscle growth .

Key Findings:

- Increases muscle mass and grip strength.

- Enhances mitochondrial function and protein synthesis pathways.

Formulation Challenges

Despite its promising applications, the hydrophobic nature of this compound poses challenges for its bioavailability when administered orally. Research has explored complexation with cyclodextrins to enhance its solubility and stability in aqueous environments. A study reported a remarkable increase (361.8-fold) in water solubility when complexed with hydroxypropyl-β-cyclodextrin .

| Aspect | Details |

|---|---|

| Source | Kaempferia parviflora |

| Solubility Improvement | 361.8-fold increase with hydroxypropyl-β-cyclodextrin |

| Key Biological Activities | Anti-diabetic, anti-inflammatory, antioxidant, anti-cancer |

| Challenges | High hydrophobicity affecting oral bioavailability |

作用機序

The mechanism of action of 5,7-Dimethoxyflavanone involves several molecular targets and pathways:

Phosphatidylinositol 3-kinase-Akt Pathway: Activation of this pathway leads to the stimulation of protein synthesis via the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway.

Reduction of Inflammatory Responses: The compound reduces the levels of tumor necrosis factor-alpha and interleukin-6, thereby alleviating inflammation.

Mitochondrial Biogenesis: Upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A, enhancing mitochondrial function.

類似化合物との比較

5,7-Dimethoxyflavanone can be compared with other similar flavonoid compounds:

5-Hydroxy-3,7-dimethoxyflavone: Similar in structure but with an additional hydroxyl group at the 5 position.

5-Hydroxy-7-methoxyflavone: Lacks the methoxy group at the 3 position, resulting in different biological activities.

3,4’-Dihydroxy-5,7-dimethoxyflavanone: Contains hydroxyl groups at the 3 and 4’ positions, which may influence its antioxidant properties.

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for various scientific and industrial applications.

特性

IUPAC Name |

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFBOKYTDSDNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908493 | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036-72-2 | |

| Record name | 5,7-Dimethoxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。